N-(4-(tert-Butyl)thiazol-2-yl)-2-phenylacetamide
Description
Significance of Thiazole (B1198619) and Acetamide (B32628) Moieties in Synthetic Organic Chemistry
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone of many biologically active compounds. globalresearchonline.net It is a key component in natural products such as vitamin B1 (thiamine) and is present in numerous synthetic pharmaceuticals, including antimicrobial, antiretroviral, and anticancer agents. wikipedia.orgresearchgate.net The aromatic nature of the thiazole ring, combined with the presence of heteroatoms, allows it to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, which are crucial for molecular recognition processes. globalresearchonline.net The versatility of the thiazole nucleus makes it a frequent target in drug discovery and a valuable building block in organic synthesis. analis.com.my
Similarly, the acetamide moiety is of fundamental importance in organic chemistry. Amides, characterized by a carbonyl group bonded to a nitrogen atom, form the peptide bonds that are the basis of proteins. This linkage is exceptionally stable due to resonance delocalization. Acetamide and its derivatives serve as versatile starting materials and intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals. chemicalbook.comveeprho.com The ability of the amide group to act as both a hydrogen bond donor and acceptor significantly influences the physical and chemical properties of the molecules in which it is found.
Historical Context of N-Phenylacetamide and Thiazole Derivatives in Academic Investigations
The academic investigation of thiazole derivatives has a rich history, dating back to the 19th century. A pivotal moment was the development of the Hantzsch thiazole synthesis in 1887, a reaction between α-haloketones and thioamides that remains a prominent method for constructing the thiazole ring. wikipedia.orgresearchgate.net This discovery opened the door for extensive exploration of thiazole chemistry and the subsequent identification of its widespread presence in nature and its broad utility in synthetic compounds.
The history of N-phenylacetamide, also known as acetanilide (B955), is deeply intertwined with the development of modern pharmacology. wikipedia.org In 1886, it was introduced into medical practice as one of the first synthetic analgesic (pain-relieving) and antipyretic (fever-reducing) agents, under the trade name Antifebrin. wikipedia.orgebi.ac.uk Although its use was later curtailed due to toxicity concerns, the study of its metabolism led to a landmark discovery in 1948: acetanilide is converted in the body to paracetamol (acetaminophen), which is the actual active therapeutic agent. hmdb.ca This finding was crucial in establishing the importance of understanding metabolic pathways in drug development and solidified the N-phenylacetamide scaffold as a historically significant structure in medicinal chemistry.
Rationale for Focused Research on N-(4-(tert-Butyl)thiazol-2-yl)-2-phenylacetamide
The specific focus on this compound stems from a rational design approach that combines the established value of the thiazole and phenylacetamide cores with the unique structural influence of a tert-butyl substituent. The rationale is built upon the compound's distinct structural features and the promising applications observed in closely related molecules.
The defining feature of this compound is the presence of a tert-butyl group at the 4-position of the thiazole ring. The tert-butyl group is a common aliphatic motif known for its significant steric bulk. chemrxiv.orgnih.govresearchgate.net This large, non-polar group imparts several key properties to a molecule:
Steric Hindrance: It can shield parts of the molecule from chemical attack or influence the approach of other molecules, which can enhance selectivity in chemical reactions and biological interactions. researchgate.net
Conformational Rigidity: The bulkiness of the tert-butyl group restricts the rotation of nearby bonds, leading to a more defined three-dimensional shape. chemrxiv.orgnih.govresearchgate.net This conformational rigidity can be advantageous for fitting into specific binding pockets of proteins or other biological targets.
Increased Lipophilicity: The hydrocarbon nature of the group increases the molecule's affinity for non-polar environments, which can affect its solubility and ability to cross biological membranes.
These characteristics, combined with the hydrogen bonding capabilities of the acetamide linker and the potential for π-stacking from the phenyl and thiazole rings, create a molecule with a distinct profile for molecular recognition. The interplay of a rigid, bulky hydrophobic domain (the tert-butyl group) and flexible, interactive regions suggests a potential for high-affinity and selective binding to biological targets. researchgate.net
Intensive research into chemical entities structurally similar to this compound has revealed a wealth of potential therapeutic applications. These findings provide a strong impetus for investigating the tert-butyl variant, as subtle structural modifications can significantly impact biological activity. Derivatives where the tert-butyl group is replaced by other substituents have shown notable efficacy in several areas, particularly in oncology and infectious diseases.
| Related Scaffold | Investigated Application | Key Findings |
| N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide | Anticancer | Demonstrated cytotoxic activity against various human cancer cell lines, including Hela (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma). ijcce.ac.ir |
| N-phenylacetamide derivatives with 4-arylthiazole moieties | Antibacterial | Showed promising in vitro activity against pathogenic bacteria such as Xanthomonas oryzae. nih.gov |
| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives | Anticancer | Exhibited cytotoxic effects against neuroblastoma, colon cancer, and prostate cancer cell lines. nih.gov |
| Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (B99878) (BPTES) analogs | Glutaminase (B10826351) Inhibition | Act as potent and selective inhibitors of kidney-type glutaminase (GLS), a target in cancer metabolism. johnshopkins.edu |
The consistent anticancer and antimicrobial activities observed across this class of compounds strongly suggest that the N-(thiazol-2-yl)-2-phenylacetamide core is a viable pharmacophore. The introduction of a tert-butyl group offers a logical next step in the structure-activity relationship (SAR) studies of this scaffold, with the potential to enhance potency, selectivity, or pharmacokinetic properties due to its unique steric and electronic influence. mdpi.comresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-15(2,3)12-10-19-14(16-12)17-13(18)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDDTNHYIKKXOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 4 Tert Butyl Thiazol 2 Yl 2 Phenylacetamide and Its Analogs
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis of N-(4-(tert-Butyl)thiazol-2-yl)-2-phenylacetamide identifies the primary disconnection at the amide bond. This bond cleavage logically divides the target molecule into two key precursors: 2-amino-4-(tert-butyl)thiazole and phenylacetic acid or an activated derivative thereof.
Further deconstruction of the 2-amino-4-(tert-butyl)thiazole precursor, following the principles of the widely used Hantzsch thiazole (B1198619) synthesis, leads to thiourea and an α-haloketone. Specifically, the required α-haloketone is 1-bromo-3,3-dimethyl-2-butanone or its chlorinated analog. These simpler, commercially available starting materials form the foundation for the synthesis of the target compound.
Key Precursors Identified through Retrosynthesis:
2-amino-4-(tert-butyl)thiazole
Phenylacetic acid
Thiourea
1-Bromo-3,3-dimethyl-2-butanone
Classical Synthetic Routes to the Thiazole Core
Hantzsch Thiazole Synthesis and Modifications
The Hantzsch thiazole synthesis is a classical and widely utilized method for constructing the thiazole ring. derpharmachemica.comsynarchive.com The standard approach involves the condensation reaction between an α-haloketone and a thioamide or thiourea. derpharmachemica.comorganic-chemistry.org For the synthesis of the 2-amino-4-(tert-butyl)thiazole core, the reaction proceeds between 1-bromo-3,3-dimethyl-2-butanone and thiourea.
The mechanism involves the initial alkylation of the sulfur atom of thiourea by the α-bromoketone, forming an S-alkylated intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic 2-aminothiazole ring. The reaction is typically carried out in a solvent such as ethanol and may be heated to reflux to ensure completion. nih.gov
Modifications to the classical Hantzsch synthesis have been developed to improve yields, reduce reaction times, and simplify workup procedures. These can include the use of microwave irradiation or ultrasonic irradiation, which can significantly accelerate the reaction. nih.govnih.gov Furthermore, employing catalysts such as silica-supported tungstosilisic acid can promote the reaction under more environmentally benign conditions. nih.gov The reaction conditions can also influence the regioselectivity, with acidic conditions sometimes leading to the formation of 2-imino-2,3-dihydrothiazole isomers alongside the desired 2-aminothiazole product. rsc.org
Table 1: Representative Conditions for Hantzsch Thiazole Synthesis
| α-Haloketone | Thioamide/Thiourea | Solvent | Conditions | Product | Ref |
| 1-Bromo-3,3-dimethyl-2-butanone | Thiourea | Ethanol | Reflux | 2-amino-4-(tert-butyl)thiazole | nih.gov |
| α-Bromophenylethanone | N-phenylthiourea | Ethanol | Reflux, 5h | 2-(phenylamino)-4-phenylthiazole | nih.gov |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Ethanol/Water | Ultrasonic Irradiation, RT | Substituted Hantzsch Thiazole Derivative | nih.gov |
Alternative Cyclization Strategies for Thiazole Ring Formation
Amide Bond Formation Strategies for the Acetamide (B32628) Moiety
The final key step in the synthesis of this compound is the formation of the amide bond between the 2-amino group of the thiazole core and the carboxyl group of phenylacetic acid.
Coupling Reagents and Reaction Conditions
Direct amidation between a carboxylic acid and an amine is generally inefficient and requires high temperatures. Therefore, the carboxylic acid is typically activated to facilitate the reaction. A common method is the conversion of phenylacetic acid to phenylacetyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly reactive and readily couples with 2-amino-4-(tert-butyl)thiazole, usually in the presence of a non-nucleophilic base such as triethylamine or pyridine to neutralize the HCl byproduct.
Alternatively, a wide array of peptide coupling reagents can be employed for direct amide bond formation from the carboxylic acid and amine, avoiding the need to isolate the acid chloride. These reagents convert the carboxylic acid into a reactive intermediate in situ. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve efficiency. Other modern coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
The choice of solvent for these coupling reactions is typically an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). The reactions are often run at room temperature, although gentle heating may be required in some cases.
Table 2: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Base | Typical Solvent |
| Thionyl Chloride (SOCl₂) | None | Triethylamine, Pyridine | Dichloromethane, THF |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, HOAt | DIPEA, Triethylamine | DMF, Dichloromethane |
| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt | None | Dichloromethane, THF |
| HATU | None | DIPEA, 2,4,6-Collidine | DMF |
One-Pot Synthetic Approaches
To streamline the synthesis, one-pot procedures that combine multiple steps without isolating intermediates are highly desirable. ekb.eg For the synthesis of N-acylated aminothiazoles, a one-pot approach could involve the Hantzsch reaction followed by in-situ acylation of the resulting aminothiazole. For instance, after the formation of 2-amino-4-(tert-butyl)thiazole from 1-bromo-3,3-dimethyl-2-butanone and thiourea, acetic anhydride or phenylacetyl chloride could be added directly to the reaction mixture to achieve the final N-acylation. sioc-journal.cn
Incorporation of the tert-Butyl Substituent
The introduction of the bulky tert-butyl group at the 4-position of the thiazole ring is a critical step that significantly influences the molecule's steric and electronic properties. The most prevalent and effective method for constructing the 4-tert-butylthiazol-2-amine precursor is the Hantzsch thiazole synthesis. nih.gov This classical method involves the condensation reaction between an α-haloketone and a thiourea or thioamide.
In this specific synthesis, the key reactants are 1-bromo-3,3-dimethyl-2-butanone (also known as α-bromo-pinacolone) and thiourea. The reaction is typically carried out in a suitable solvent, such as ethanol, and often under reflux conditions to ensure the completion of the reaction. The mechanism proceeds through the initial formation of an intermediate by the reaction of the α-haloketone with thiourea, which then undergoes cyclization and dehydration to yield the 2-amino-4-tert-butylthiazole ring.
Table 1: Key Reactants in Hantzsch Synthesis for 4-tert-Butyl-2-aminothiazole
| Reactant | Structure | Role |
| 1-Bromo-3,3-dimethyl-2-butanone | α-haloketone | |
| Thiourea | Thioamide source |
The reaction conditions for the Hantzsch synthesis can be optimized to improve yields and reduce reaction times. While traditional methods involve prolonged heating, modern approaches may utilize microwave irradiation to accelerate the reaction. nih.gov
Development of Novel Synthetic Pathways and Yield Optimization
The synthesis of the final compound, this compound, is achieved through the amidation of the 4-tert-butyl-2-aminothiazole precursor with 2-phenylacetic acid or its derivatives. The optimization of this step is crucial for achieving high yields and purity.
A common approach involves the use of a coupling agent to facilitate the formation of the amide bond. Alternatively, the more reactive phenylacetyl chloride can be used, which readily reacts with the amino group of the thiazole.
Conventional Amidation: This method typically involves heating a mixture of 4-tert-butyl-2-aminothiazole and phenylacetic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an activator like 1-hydroxybenzotriazole (HOBt) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF). The reaction can also be carried out by converting phenylacetic acid to its more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the aminothiazole, often in the presence of a base like triethylamine to neutralize the HCl byproduct.
Microwave-Assisted Synthesis: To enhance reaction rates and improve yields, microwave-assisted organic synthesis (MAOS) has been successfully employed for the amidation of 2-aminothiazoles. nih.gov Reactions that would typically require several hours of conventional heating can often be completed in minutes under microwave irradiation, leading to a more efficient process with potentially fewer side products. nih.gov
Yield Optimization: Optimization of the reaction yield can be achieved by carefully controlling various parameters, including the choice of solvent, the type and amount of coupling agent or base used, the reaction temperature, and the reaction time. For instance, in microwave-assisted synthesis, the power and duration of irradiation are critical parameters to be fine-tuned. nih.gov
In the context of synthesizing analogs of this compound with more complex functionalities, chemo- and regioselectivity become critical considerations. For instance, if the phenylacetyl moiety contains other reactive groups, it is essential that the amidation reaction occurs selectively at the desired position without affecting other functional groups.
The Hantzsch synthesis itself offers a high degree of regioselectivity, reliably producing the 2-amino-4-substituted thiazole isomer. In the subsequent amidation step, the primary amino group at the 2-position of the thiazole ring is the most nucleophilic site, ensuring a high degree of chemoselectivity in its reaction with an activated carboxylic acid or acyl chloride.
Recent advancements in synthetic methodologies have explored the use of catalysts to achieve high chemo- and regioselectivity in the synthesis of substituted thiazoles from more complex starting materials, such as those containing multiple reactive sites like double and triple bonds. researchgate.net
In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods, in line with the principles of green chemistry. For the synthesis of this compound and its analogs, several green approaches have been explored.
Use of Green Catalysts and Solvents: The development of recyclable and non-toxic catalysts is a cornerstone of green chemistry. For thiazole synthesis, heterogeneous catalysts that can be easily separated from the reaction mixture and reused are being investigated. mdpi.com Furthermore, the replacement of hazardous organic solvents with more benign alternatives, such as water or bio-based solvents, is a key focus. While the solubility of the reactants for this compound may be limited in water, the use of aqueous-organic solvent mixtures or phase-transfer catalysts can facilitate greener reaction conditions.
Purification and Spectroscopic Characterization Techniques (Methodologies only)
The purification and characterization of this compound are essential to ensure the identity, purity, and structural integrity of the synthesized compound.
Purification Methodologies:
Recrystallization: This is a primary technique for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the pure compound crystallizes out, leaving impurities dissolved in the mother liquor. The choice of solvent is critical and is based on the solubility profile of the compound. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. mit.edu For amide compounds, polar solvents like ethanol or solvent mixtures such as ethanol-water can be effective. jcbsc.org
Column Chromatography: This technique is used to separate the target compound from impurities based on their differential adsorption onto a stationary phase (e.g., silica gel or alumina) and their solubility in a mobile phase (the eluent). The crude mixture is loaded onto the top of a column packed with the stationary phase, and the eluent is passed through the column. Components of the mixture travel down the column at different rates and are collected as separate fractions. nih.gov
Spectroscopic Characterization Methodologies:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of the compound. ¹H NMR provides information about the number and types of protons and their neighboring environments, while ¹³C NMR provides information about the carbon skeleton.
Table 2: Expected ¹H NMR and ¹³C NMR Chemical Shift Ranges for this compound
| Group | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
| tert-Butyl Protons (CH₃) | 1.2 - 1.5 (singlet, 9H) | 30 - 35 (CH₃), 35 - 40 (quaternary C) |
| Phenylacetamide CH₂ | 3.6 - 4.0 (singlet, 2H) | 40 - 45 |
| Phenyl Protons | 7.2 - 7.5 (multiplet, 5H) | 125 - 130 |
| Thiazole Proton (H-5) | 6.5 - 7.0 (singlet, 1H) | 100 - 110 |
| Amide NH | 10.0 - 12.0 (broad singlet, 1H) | - |
| Thiazole Carbons (C-2, C-4) | - | 150 - 170 |
| Carbonyl Carbon (C=O) | - | 165 - 175 |
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Amide N-H | Stretch | 3200 - 3400 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Amide C=O | Stretch | 1650 - 1690 |
| Thiazole C=N | Stretch | 1600 - 1650 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Amide N-H | Bend | 1510 - 1550 |
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are detected. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, which allows for the determination of the elemental composition. nih.gov
Structure Activity Relationship Sar Studies and Molecular Design Principles
Elucidation of Key Structural Features for Biological Interaction
The molecular architecture of N-(4-(tert-Butyl)thiazol-2-yl)-2-phenylacetamide comprises three key components: a thiazole (B1198619) heterocycle, a phenylacetamide moiety, and a tert-butyl group. Each of these structural features plays a distinct and significant role in the molecule's interaction with biological targets.
The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, which is a common scaffold in medicinal chemistry due to its diverse biological activities. researchgate.netnih.govresearchgate.net The aromatic nature of the thiazole ring allows it to participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions with biological macromolecules. researchgate.net The nitrogen and sulfur atoms in the thiazole ring are potential hydrogen bond acceptors and can also engage in coordination with metal ions in metalloenzymes. researchgate.net The thiazole moiety can act as a rigid scaffold that orients the other functional groups of the molecule in a specific conformation for optimal binding to a biological target. researchgate.net
The phenylacetamide moiety is another critical component that significantly influences the binding affinities of this compound. The amide linkage within this moiety is a key structural feature, as the nitrogen and oxygen atoms can act as hydrogen bond donors and acceptors, respectively. nih.gov These hydrogen bonding capabilities can facilitate strong and specific interactions with amino acid residues in the binding site of a protein. The phenyl ring of the acetamide (B32628) group can engage in hydrophobic and van der Waals interactions with nonpolar regions of the binding pocket. nih.gov Furthermore, the flexibility of the acetamide linker allows the phenyl group to adopt various conformations, which can be crucial for achieving an optimal fit within the binding site.
The tert-butyl group at the 4-position of the thiazole ring has a profound impact on the molecule's physicochemical properties and its interaction with biological targets. As a bulky and lipophilic group, the tert-butyl moiety can enhance the compound's hydrophobicity, which may improve its ability to cross cell membranes and access intracellular targets. nih.gov The steric bulk of the tert-butyl group can also play a role in molecular recognition by creating specific steric interactions within the binding pocket, potentially leading to increased selectivity for a particular target. nih.gov This group can also shield the thiazole ring from metabolic degradation, thereby increasing the compound's biological half-life.
Systematic Structural Modifications and Their Impact on Research Outcomes
Systematic structural modifications of this compound are a key strategy in medicinal chemistry to probe the SAR and to optimize the compound's biological activity. These modifications typically involve altering the substituents on the phenyl ring of the acetamide and varying the substitution pattern on the thiazole ring.
For instance, in related N-phenylacetamide derivatives, the introduction of electron-withdrawing groups (e.g., nitro, halogen) or electron-donating groups (e.g., methoxy) on the phenyl ring has been shown to alter their cytotoxic effects. nih.gov Specifically, compounds with a nitro moiety have demonstrated higher cytotoxic effects compared to those with a methoxy group in some studies. nih.gov The position of the substituent on the phenyl ring (ortho, meta, or para) is also a critical determinant of activity.
| Substituent on Phenyl Ring | General Effect on Activity of Related Compounds | Potential Interaction Type |
|---|---|---|
| Nitro (NO₂) | Increased cytotoxic activity in some analogs. nih.gov | Hydrogen bonding, dipole-dipole interactions |
| Halogen (e.g., Cl, F) | Can increase activity; effect is position-dependent. nih.gov | Halogen bonding, hydrophobic interactions |
| Methoxy (OCH₃) | Lower cytotoxic activity compared to nitro-substituted analogs in some cases. nih.gov | Hydrogen bonding, steric interactions |
| Methyl (CH₃) | Can enhance hydrophobic interactions. | Hydrophobic interactions, van der Waals forces |
While the parent compound has a tert-butyl group at the 4-position, replacing it with other alkyl or aryl groups can alter the steric and electronic profile of the molecule. For example, replacing the tert-butyl group with smaller alkyl groups could reduce steric hindrance and potentially allow for better access to certain binding pockets. Conversely, introducing larger or more complex substituents could create additional points of interaction.
In a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties, the nature of the substituent on the 4-position of the thiazole ring was found to be important for their antibacterial activity. nih.govnih.gov
| Modification on Thiazole Ring | Potential Impact on Activity | Rationale |
|---|---|---|
| Replacement of tert-butyl with smaller alkyl groups | May increase or decrease activity depending on the target. | Alters steric bulk and lipophilicity. |
| Introduction of a substituent at the 5-position | Could introduce new interaction points. | Explores additional binding space. |
| Replacement of the phenyl group at the 2-position of the acetamide with other heterocycles | Could significantly change the binding mode and selectivity. | Introduces different electronic and hydrogen bonding properties. |
Conformational Analysis and Flexibility in SAR
The three-dimensional conformation of a molecule is paramount to its biological activity, as it dictates how the molecule fits into the binding site of its target protein. The this compound molecule possesses several rotatable bonds, leading to a degree of conformational flexibility. Key areas of flexibility include the bonds connecting the phenyl ring to the acetyl group, the acetyl group to the amide nitrogen, and the amide nitrogen to the thiazole ring.
The conformation of the amide bond itself is a critical factor. Amide bonds can exist in cis and trans conformations, with the trans conformation being significantly more stable in most cases. The rotational barrier around the C-N amide bond is substantial due to the partial double bond character arising from resonance mdpi.com. The planarity of the amide bond influences the relative orientation of the phenylacetamide and the 4-(tert-butyl)thiazolyl moieties.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach is instrumental in predicting the activity of novel compounds and guiding the design of more potent analogs.
The development of a robust QSAR model begins with the calculation of molecular descriptors for a set of molecules with known biological activities. These descriptors quantify various aspects of the molecular structure, including physicochemical, electronic, steric, and topological properties.
For a series of this compound analogs, relevant descriptors might include:
Hydrophobicity: LogP (partition coefficient)
Electronic Properties: Hammett constants, dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.
Steric Properties: Molar refractivity, van der Waals volume, and specific steric parameters for substituents.
Topological Indices: Connectivity indices that describe the branching and shape of the molecule.
Once the descriptors are calculated, a statistical method is employed to build the QSAR model. Multiple Linear Regression (MLR) is a common technique used to generate a linear equation that correlates the biological activity with the most relevant descriptors. For instance, in a QSAR study of acetamidosulfonamide derivatives, MLR was used to develop models with high correlation coefficients for antioxidant activities researchgate.net.
The general form of a multivariable linear QSAR model is: Biological Activity = c0 + c1D1 + c2D2 + ... + cn*Dn where c represents the coefficients determined by the regression analysis and D represents the molecular descriptors.
The statistical quality of the developed QSAR model is assessed using various parameters, including the correlation coefficient (R²), the leave-one-out cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). A high R² value indicates a good fit of the model to the training data, while a high Q² value suggests good internal predictive ability.
A well-validated QSAR model can be a powerful tool for the in-silico design of new analogs with potentially improved activity. By analyzing the QSAR equation, medicinal chemists can identify which molecular properties are most influential for the desired biological effect.
For example, if a QSAR model for a series of this compound analogs indicates that a positive coefficient for a descriptor related to steric bulk at a certain position is beneficial for activity, this would suggest that designing new compounds with larger substituents at that position could lead to increased potency. Conversely, a negative coefficient would imply that smaller substituents are preferred.
The predictive power of a QSAR model is typically evaluated using an external test set of compounds that were not used in the model development. The model's ability to accurately predict the activities of these external compounds provides a measure of its real-world applicability. In various studies on thiazole derivatives, QSAR models have been successfully employed to guide the design of new compounds with enhanced activities, such as antimicrobial or anticancer properties researchgate.netiajps.comnih.gov.
The insights gained from QSAR models, combined with traditional SAR studies and structural biology information, provide a comprehensive framework for the rational design of novel this compound analogs with optimized biological profiles.
Molecular Interactions and Mechanistic Investigations with Biological Targets in Vitro
Investigation of Protein-Ligand Interactions (in vitro)
No published studies were identified that evaluated the inhibitory activity of N-(4-(tert-Butyl)thiazol-2-yl)-2-phenylacetamide against glutaminase (B10826351) or any other enzyme.
There is no available data on the kinetic parameters (e.g., IC₅₀, Kᵢ) for the modulation of any enzyme by this compound.
Without experimental evidence of enzyme inhibition, no information exists regarding the potential binding mechanism (allosteric or active site) of this compound.
No receptor binding profiling studies for this compound, including its interaction with adenosine (B11128) receptors, have been reported in the available literature.
There is no data available concerning the binding affinity (e.g., Kᵢ, Kₑ) of this compound for any receptor target.
Information regarding the selectivity of this compound for any receptor subtypes is not available.
Interaction with Other Biomolecules (e.g., DNA)
While direct interaction studies on this compound with biomolecules like DNA are not extensively documented, research on related heterocyclic structures provides some context. Certain thiosemicarbazone derivatives, which can be precursors to thiazoles, have been shown to interact with DNA. However, there is no conclusive evidence to suggest that this compound itself directly binds to or modifies DNA. The biological activities observed are more commonly attributed to interactions with protein targets or other cellular pathways.
Modulation of Specific Cellular Processes (in vitro, non-clinical)
The impact of this class of compounds on cellular functions has been a significant area of investigation, revealing influences on cell survival, death, and response to stress.
Derivatives of phenylacetamide and thiazole (B1198619) have consistently shown potent effects on the proliferation and viability of various cell lines in research settings. Studies on structurally similar N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have demonstrated antiproliferative activity against human breast adenocarcinoma cells (MCF-7). Similarly, other phenylacetamide derivatives have exhibited cytotoxic effects against a range of cancer cell lines, indicating that this chemical scaffold can significantly impede cell growth and reduce viability. nih.gov For instance, certain 1,3-thiazole incorporated phthalimide (B116566) derivatives have shown potent cytotoxic activity against MCF-7, MDA-MB-468 (breast cancer), and PC-12 (pheochromocytoma) cell lines, with some derivatives exhibiting IC50 values in the sub-micromolar range. nih.gov
Below is a table summarizing the cytotoxic activity of related thiazole and phenylacetamide derivatives against various cancer cell lines.
| Compound Class | Cell Line | IC50 Value (µM) |
| 1,3-Thiazole Phthalimide Derivative (5b) | MCF-7 | 0.2 ± 0.01 |
| 1,3-Thiazole Phthalimide Derivative (5k) | MDA-MB-468 | 0.6 ± 0.04 |
| 1,3-Thiazole Phthalimide Derivative (5g) | PC-12 | 0.43 ± 0.06 |
This data represents findings from studies on derivatives and not the specific compound this compound.
A key mechanism underlying the antiproliferative effects of thiazole-containing compounds is the induction of apoptosis, or programmed cell death. Research has indicated that these compounds can trigger apoptosis through the activation of caspases, which are crucial proteases in the apoptotic signaling cascade. nih.gov Studies on 1,3-thiazole derivatives have shown that their cytotoxic effects on cancer cells are linked to apoptosis, as evidenced by DNA fragmentation and increased caspase-3 activity. nih.gov This suggests that the thiazole moiety, a core component of this compound, is important for initiating the intrinsic apoptotic pathway.
The role of this compound in modulating oxidative stress is an area of growing interest. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov Some studies on thiazole derivatives have suggested they can influence cellular redox states. For example, certain thiazole compounds have been shown to possess antioxidant capabilities in specific assays, while others may induce ROS generation, leading to cytotoxicity. nih.gov The nitrone N-tert-Butyl-α-phenylnitron (PBN), a compound with a tert-butyl group, is known to act as a scavenger of ROS and reactive nitrogen species (RNS). mdpi.com However, specific data on how this compound directly modulates ROS generation or antioxidant pathways in mammalian cells remains to be fully elucidated.
In the context of antimicrobial activity, a significant mechanism of action for related N-phenylacetamide derivatives containing a 4-arylthiazole moiety is the disruption of bacterial cell membrane integrity. nih.govmdpi.comresearchgate.net A study involving N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide demonstrated its ability to cause cell membrane rupture in the plant pathogenic bacterium Xanthomonas oryzae pv. Oryzae (Xoo). nih.govmdpi.comresearchgate.net This was confirmed through scanning electron microscopy (SEM), which revealed physical damage to the bacterial cell envelope after treatment. nih.govresearchgate.net This bactericidal mechanism highlights the potential of the 4-arylthiazole acetamide (B32628) scaffold to compromise the essential barrier function of the bacterial membrane.
The table below shows the antibacterial efficacy of a related compound against various plant pathogenic bacteria.
| Compound | Bacterial Strain | EC50 (µM) |
| N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) | Xanthomonas oryzae pv. Oryzae (Xoo) | 156.7 |
| N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) | Xanthomonas axonopodis pv. Citri (Xac) | >500 |
| N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) | X.oryzae pv. oryzicola (Xoc) | >500 |
| Bismerthiazol (Control) | Xanthomonas oryzae pv. Oryzae (Xoo) | 230.5 |
Data from a study on a structurally related N-phenylacetamide derivative. nih.gov
High-Throughput Screening Methodologies for Target Identification
High-throughput screening (HTS) is a pivotal methodology in drug discovery and chemical biology used to rapidly test thousands to millions of compounds for a specific biological activity. This process leverages automation, miniaturization, and sensitive detection methods to identify "hits"—compounds that modulate a biological target of interest.
For a compound like this compound, HTS could be employed to identify its specific molecular targets. The process typically involves:
Assay Development: Creating a robust and sensitive assay that measures a specific biological event, such as enzyme activity, receptor binding, or cell viability.
Library Screening: Testing a large library of compounds, which could include thiazole derivatives, against the developed assay.
Hit Identification and Confirmation: Identifying compounds that produce a desired response and confirming their activity through repeated tests.
Dose-Response Analysis: Characterizing the potency of the confirmed hits by testing them across a range of concentrations.
While HTS is a standard approach for target identification, specific HTS campaigns aimed at elucidating the targets of this compound are not publicly detailed in the reviewed literature. However, this methodology remains a critical tool for future research to understand its precise mechanism of action.
Computational and Theoretical Studies
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a ligand to a protein's active site.
While no specific molecular docking studies have been published for N-(4-(tert-Butyl)thiazol-2-yl)-2-phenylacetamide, research on similar N-thiazolyl acetamide (B32628) derivatives has demonstrated their potential to interact with various protein targets. For instance, a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives were shown through in silico studies to bind to the non-metallic active site of the urease enzyme. nih.govresearchgate.net Another study on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives indicated good docking scores within the binding pockets of selected protein database IDs, suggesting their potential as lead compounds for rational drug design. researchgate.net
Furthermore, novel thiazole (B1198619) acetamide derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. nih.gov Molecular docking of these compounds revealed interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov Similarly, thiazolyl N-benzyl-substituted acetamide derivatives have been investigated as Src kinase inhibitors, with docking studies helping to understand their structure-activity relationships. chapman.edu The binding affinity of these related compounds is often quantified by docking scores, which for some derivatives indicated potent inhibitory potential.
In the absence of direct studies on this compound, the analysis of its analogs provides insights into potential key interactions. For N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives, hydrogen bonding with the urease enzyme was found to be crucial for its inhibition. nih.govresearchgate.net In the case of thiazole acetamide derivatives targeting cholinesterases, interactions with specific amino acid residues within the CAS and PAS of the enzyme are critical for their inhibitory activity. nih.govnih.gov For thiazolidine-4-one derivatives, another class of related compounds, docking studies have identified direct binding with the functional domain of amino acids in target proteins. These studies consistently highlight the importance of hydrogen bonds and hydrophobic interactions in the binding of thiazole-containing ligands to their protein targets.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules. They allow for the study of the dynamic behavior of biological systems over time, providing a more detailed understanding of ligand-target interactions than static docking models.
Specific MD simulation data for this compound is not available in the current literature. However, MD simulations have been employed to study the stability of complexes formed between related thiazole derivatives and their target proteins. For example, MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK2/4/6 inhibitors have been conducted to assess the stability of the ligand-protein complexes. nih.gov Similarly, MD simulations of a benzamide derivative with potential antitumor activity have been used to analyze conformational changes and the stability of the ligand-receptor complex. tandfonline.com These studies typically analyze parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to evaluate the stability of the complex over the simulation time.
The exploration of binding and unbinding pathways through MD simulations for this compound has not been reported. This type of advanced simulation, often referred to as enhanced sampling or free energy calculation methods, is computationally intensive and is typically applied to well-validated ligand-target systems. For related classes of compounds, such studies would provide critical information on the kinetics of binding and the mechanism of action, but this level of detail is not yet available for this specific compound or its close analogs in the public domain.
Pharmacophore Modeling
Pharmacophore modeling is a method used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model can then be used to screen large databases of chemical compounds for molecules with similar features.
There are no specific pharmacophore models developed based on this compound. However, pharmacophore modeling has been successfully applied to other series of thiazole derivatives to understand their structure-activity relationships and to design new, more potent inhibitors. For instance, a study on a series of thiazole derivatives as Pin1 inhibitors resulted in the development of a five-point pharmacophore model (ADRRR.2) consisting of one hydrogen bond acceptor, one hydrogen bond donor, and three aromatic rings. lew.ro This model was then used to create a 3D-QSAR model to guide the rational design of novel thiazole derivatives with enhanced affinity. lew.ro Such an approach could theoretically be applied to a series of analogs of this compound to elucidate the key structural features required for a specific biological activity.
Derivation of Essential Features for Biological Interactions
To understand how molecules like this compound interact with biological targets, computational methods are used to derive their essential structural features. This is often achieved through pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies.
A pharmacophore model is a 3D arrangement of essential features that a molecule must possess to exhibit a specific biological activity. For a class of compounds like thiazole derivatives, a pharmacophore model might include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For instance, in a study of N-(thiazol-2-yl)-benzamide analogs, the thiazole ring and the benzamide moiety were identified as key components for interaction with the Zinc-Activated Channel (ZAC) nih.gov. The relative spatial arrangement of these features is crucial for potent biological activity.
QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a set of compounds. For a series of N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates, QSAR models were developed to predict their antiproliferative activity worldscientific.com. These models use descriptors such as electronic, steric, and hydrophobic parameters to quantify the effect of different substituents on activity. Such studies on analogs of this compound would help in identifying the key physicochemical properties of the tert-butyl group, the thiazole ring, and the phenylacetamide moiety that contribute to its biological interactions.
Application in Virtual Screening for Novel Scaffolds
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. Thiazole-containing compounds have been identified as promising candidates for various therapeutic targets through virtual screening.
In one study, a structure-based virtual screening of a commercial library was used to identify new inhibitors of the enzyme Notum, a negative regulator of Wnt signaling nih.gov. This approach successfully identified potent inhibitors, demonstrating the value of virtual screening in discovering novel chemical scaffolds. Similarly, virtual screening has been employed to identify thiazole derivatives as potential inhibitors of LasR, a protein involved in Pseudomonas aeruginosa quorum sensing, and as inhibitors of phosphodiesterase-4 (PDE4) nih.govnih.gov. For a compound like this compound, its structure could be used as a query in a virtual screening campaign to find other molecules with similar structural features that might exhibit comparable or improved biological activity.
Density Functional Theory (DFT) Calculations
Elucidation of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. DFT calculations can provide insights into parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
For a series of substituted phenylacetamide and benzohydrazide derivatives, DFT calculations were performed to determine their chemical reactivity nih.govscispace.com. The analysis of HOMO and LUMO energies helped to explain the electronic charge transfer within the molecules. In another study on N-phenylacetamide derivatives, DFT was used to investigate their corrosion inhibition performance by calculating quantum chemical parameters researchgate.net. Similar calculations for this compound would help in identifying the most reactive sites in the molecule and understanding its electronic properties, which are fundamental to its interaction with biological targets.
Prediction of Spectroscopic Properties
DFT calculations are also a powerful tool for predicting the spectroscopic properties of molecules, such as their infrared (IR) and nuclear magnetic resonance (NMR) spectra. While specific data points are excluded here, the general principle is that by calculating the vibrational frequencies and the chemical shifts of a molecule, theoretical spectra can be generated.
In a study of new thiazole derivatives, theoretical calculations using DFT were carried out to compute the optimized geometrical structures researchgate.net. These optimized structures are then used to predict spectroscopic properties. For N-(thiazol-2-yl)acetamide, the crystal structure was determined and compared with theoretical calculations, showing good agreement between experimental and computed values nih.govresearchgate.net. Such predictions for this compound would be valuable for confirming its structure and for interpreting experimental spectroscopic data.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling
In silico ADME profiling involves the use of computational models to predict the pharmacokinetic properties of a compound. These predictions are crucial in the early stages of drug discovery to filter out candidates that are likely to have poor ADME properties.
For various series of thiazole derivatives, in silico ADME studies have been conducted to predict properties such as oral bioavailability, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. In a study of thiazole-1,3,5-triazine derivatives, ADME analysis was a key step in identifying promising antimalarial candidates researchgate.net. Similarly, for a series of N-(5-R-benzylthiazole-2-yl)-2-morpholin-4-yl-2-thioxoacetamides, in silico ADME-Tox profiles indicated good oral bioavailability and low toxicity amanote.com. An in silico ADME profile for this compound would provide valuable information on its drug-like properties without the need for initial in vitro or in vivo experiments.
Design and Synthesis of Advanced Derivatives and Analogs of N 4 Tert Butyl Thiazol 2 Yl 2 Phenylacetamide
Scaffold Hopping and Isosteric Replacements
Scaffold hopping and isosteric replacement are cornerstone strategies in medicinal chemistry used to discover novel intellectual property, improve compound properties, or escape from undesirable metabolic pathways while retaining target affinity.
Scaffold Hopping: This strategy involves replacing the central molecular core with a functionally equivalent but structurally distinct scaffold. For a molecule like N-(4-(tert-Butyl)thiazol-2-yl)-2-phenylacetamide, this could involve replacing the 2-aminothiazole ring. In a study on Src kinase inhibitors, researchers replaced a pyridine ring in the lead compound, KX2-391, with a thiazole (B1198619) ring to generate N-benzyl substituted acetamide (B32628) derivatives, demonstrating how different heterocyclic cores can be explored to modulate biological activity chapman.edu. This approach could be applied to the target compound by substituting the thiazole with other heterocycles like oxazole, pyrazole, or imidazole to explore new chemical space and potentially alter the compound's interaction with biological targets.
Isosteric Replacements: Isosterism involves substituting atoms or groups of atoms with other groups that have similar physical or chemical properties. This is a more conservative approach than scaffold hopping and is used for fine-tuning a molecule's characteristics.
Thiazole Ring Isosteres: The thiazole ring itself can be replaced. For instance, the isosteric replacement of a 2-aminothiazole with a 2-aminooxazole has been shown to significantly increase hydrophilicity and water solubility (often by two orders of magnitude) without sacrificing antimicrobial activity nih.gov. This is attributed to replacing the sulfur atom with a more electronegative oxygen atom, which alters the molecule's electronic properties and solvation profile. Other five-membered heterocyclic rings, such as thiadiazoles or triazoles, can also serve as bioisosteres for the thiazole moiety researchgate.net.
tert-Butyl Group Isosteres: The bulky and lipophilic tert-butyl group at the C4 position of the thiazole ring is a critical feature that strongly influences binding and solubility. Its replacement with various bioisosteres can modulate pharmacokinetics and metabolic stability cambridgemedchemconsulting.com. The incorporation of a tert-butyl group can sometimes lead to unwanted properties like increased lipophilicity or decreased metabolic stability nih.gov. A comparative study of tert-butyl isosteres documented several alternatives used in drug discovery nih.gov.
| Original Group | Bioisostere | Rationale for Replacement | Potential Impact |
|---|---|---|---|
| tert-Butyl | Isopropyl | Reduce steric bulk, slightly decrease lipophilicity. | May alter binding pocket fit and metabolic stability. |
| tert-Butyl | Cyclobutyl / Cyclopropyl | Introduce conformational rigidity, maintain steric bulk. enamine.netenamine.net | Can improve metabolic stability and binding affinity. |
| tert-Butyl | Trifluoromethyl | Mimic steric size while significantly altering electronic properties (electron-withdrawing). | Can impact pKa, membrane permeability, and block metabolic oxidation. |
| tert-Butyl | Bicyclo[1.1.1]pentane (BCP) | Acts as a non-aromatic, rigid spacer that can improve aqueous solubility and metabolic stability. researchgate.net | Enhances 3D character of the molecule, potentially improving pharmacokinetic properties. researchgate.net |
| tert-Butyl | Trifluoromethyl Oxetane | Serves as a polar isostere to decrease lipophilicity and improve metabolic stability. cambridgemedchemconsulting.com | Improves lipophilic efficiency (LipE) while maintaining steric profile. cambridgemedchemconsulting.com |
Amide Linker Isosteres: The acetamide linker (-NH-C(O)-CH₂-) is relatively stable. However, in some contexts, it can be replaced with bioisosteres like reverse amides, sulfonamides, or stable five-membered rings such as oxadiazoles or triazoles to alter chemical stability, hydrogen bonding capacity, and conformational preferences researchgate.net.
Fragment-Based Drug Discovery (FBDD) Approaches
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening libraries of low-molecular-weight fragments (typically <300 Da) nih.govpharmacelera.com. These fragments tend to bind with low affinity but do so efficiently, making them excellent starting points for optimization. pharmacelera.com
The this compound scaffold can be conceptually deconstructed into key fragments:
The Thiazole Fragment: 2-Amino-4-(tert-butyl)thiazole.
The Phenylacetamide Fragment: Phenylacetic acid or a related derivative.
The FBDD process would involve screening a library of thiazole-containing fragments against a biological target of interest. Thiazoles are recognized as useful and attractive building blocks that frequently appear as hits in fragment screening campaigns acs.orgnih.gov. However, it is crucial to carefully validate these hits, as some 2-aminothiazoles are known to be frequent hitters or promiscuous inhibitors, potentially acting through non-specific mechanisms acs.orgnih.gov.
Once a validated thiazole fragment hit is identified, it can be elaborated into a more potent molecule using several FBDD strategies:
Fragment Growing: The initial fragment is extended by adding new functional groups that can form additional interactions with the target protein. For instance, if the 2-amino group of the thiazole fragment is oriented towards an accessible region of the binding site, it could be "grown" by synthesizing a small library of amides, including the phenylacetamide moiety, to probe for optimal interactions.
Fragment Linking: Two or more fragments that bind to adjacent sites on the target protein are connected via a chemical linker. If another fragment was found to bind near the thiazole hit, a linker could be designed to connect them, resulting in a larger molecule with significantly higher affinity.
Fragment Merging: Two overlapping fragments are combined into a single new molecule that incorporates the key binding features of both.
The efficiency of FBDD lies in its ability to explore chemical space more effectively than traditional high-throughput screening (HTS) and often leads to compounds with better physicochemical properties pharmacelera.com.
Rational Design Based on Structural Biology Data
Rational, or structure-based, drug design (SBDD) relies on high-resolution structural information of a biological target, typically obtained from X-ray crystallography or NMR spectroscopy nih.gov. This information provides a detailed three-dimensional map of the binding site, allowing for the precise design of ligands that can fit and interact optimally.
For this compound, a hypothetical SBDD campaign would proceed as follows:
Target Structure Determination: An X-ray crystal structure of the target protein is obtained, preferably in complex with the lead compound or a close analog.
Binding Mode Analysis: The crystal structure would reveal the precise orientation of the compound in the binding pocket. It would highlight key interactions, such as:
Hydrogen bonds involving the amide linker's N-H and carbonyl oxygen.
Hydrophobic interactions between the tert-butyl group and a greasy pocket.
π-stacking or other non-covalent interactions involving the phenyl ring and the thiazole's aromatic system.
In Silico Modeling and Design: Using the structural data, medicinal chemists can design new analogs to enhance binding affinity. For example:
If an unoccupied hydrophobic pocket exists near the phenyl ring, derivatives with substituents at the ortho, meta, or para positions could be designed to fill this space.
If a nearby amino acid residue can act as a hydrogen bond donor or acceptor, the molecule could be modified to introduce a complementary group, forming a new, stabilizing interaction.
If the tert-butyl group is not perfectly filling its sub-pocket, analogs with smaller (isopropyl) or differently shaped (cyclobutyl) groups could be modeled to improve the fit.
This structure-guided approach minimizes trial-and-error synthesis and accelerates the optimization process, leading to more potent and selective compounds.
Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a set of techniques for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library mdpi.com. This approach is ideal for systematically exploring the structure-activity relationships (SAR) around a given scaffold.
A combinatorial library of this compound analogs can be generated by varying the key structural components. A common synthetic route for such compounds involves the Hantzsch thiazole synthesis followed by amide coupling.
Synthetic Strategy for Library Generation:
Scaffold A (Thiazole Core): A library of diverse 4-substituted-2-aminothiazoles can be synthesized by reacting various α-haloketones with thiourea.
Scaffold B (Acid Side Chain): A library of substituted phenylacetic acids or other carboxylic acids can be sourced commercially or synthesized.
The final library is then assembled via parallel amide coupling reactions, where each member of the thiazole library is reacted with each member of the carboxylic acid library. This approach allows for the exploration of a wide range of substituents.
| Scaffold Position | R¹ Group (on Thiazole C4) | R² Group (on Phenyl Ring) | Rationale for Variation |
|---|---|---|---|
| Variation 1 | tert-Butyl (fixed) | -H, -F, -Cl, -Br | Explore impact of halogen size and electronegativity. |
| Variation 2 | tert-Butyl (fixed) | -CH₃, -OCH₃, -CF₃ | Probe electronic effects (donating vs. withdrawing). |
| Variation 3 | tert-Butyl (fixed) | -NO₂, -CN, -SO₂NH₂ | Introduce potent electron-withdrawing and hydrogen bonding groups. |
| Variation 4 | -Isopropyl, -Cyclobutyl | -H, -4-F, -4-Cl (fixed) | Investigate isosteric replacements for the tert-butyl group. |
| Variation 5 | -Phenyl, -4-Fluorophenyl | -H, -4-F, -4-Cl (fixed) | Explore larger aryl substituents at the C4 position. |
This systematic approach, as demonstrated in the synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties, allows for a thorough investigation of SAR, leading to the identification of compounds with improved activity nih.govnih.gov.
Prodrug and Soft Drug Design Concepts (Theoretical Frameworks)
Prodrug Design: A prodrug is a pharmacologically inactive compound that is converted into an active drug in vivo through metabolic processes ijpcbs.comresearchgate.net. This strategy is used to overcome undesirable drug properties such as poor solubility, chemical instability, inadequate permeability, or rapid metabolism researchgate.net. For this compound, several theoretical prodrug strategies could be envisioned:
Improving Aqueous Solubility: If the parent compound has low water solubility, a highly soluble promoiety, such as a phosphate or an amino acid, could be attached. A common strategy involves adding a hydroxyl group to the phenyl ring, which is then esterified with a phosphate group. In vivo, endogenous phosphatases would cleave the phosphate, releasing the active hydroxylated drug.
Enhancing Membrane Permeability: To cross biological membranes like the blood-brain barrier, the polarity of the molecule might need to be masked. A lipophilic group, such as a long-chain fatty acid, could be esterified to a hydroxylated version of the molecule. This would increase lipophilicity, and the ester would be later cleaved by esterases in the body to release the active drug.
Targeted Delivery: A promoiety could be chosen that is specifically recognized by an enzyme or transporter present at the desired site of action, leading to localized release of the active drug.
Soft Drug Design: In contrast to a prodrug, a soft drug is an active therapeutic agent that is designed to undergo predictable and controlled metabolic inactivation to a non-toxic metabolite after it has exerted its therapeutic effect. The goal is to reduce systemic toxicity and improve the drug's safety profile. Designing a "soft" version of this compound would involve incorporating a metabolically vulnerable point into the structure. For example, one could replace the stable phenyl ring with a bioisostere containing an ester linkage. After the drug has performed its function, ubiquitous esterase enzymes would hydrolyze the ester, breaking the molecule into inactive and easily excretable fragments.
Development of Multi-Target Ligands
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. Multi-Target Directed Ligands (MTDLs) are single chemical entities designed to modulate multiple targets simultaneously, which can offer superior efficacy and a lower potential for drug-drug interactions compared to combination therapies nih.gov.
The this compound scaffold is a promising starting point for MTDL design. The 2-aminothiazole nucleus is considered a "privileged scaffold" in medicinal chemistry, as it is found in numerous drugs acting on a wide variety of targets nih.gov. Similarly, the phenylacetamide moiety is present in many biologically active compounds.
The development of an MTDL from this scaffold could follow several strategies:
Pharmacophore Hybridization: This involves merging the structural features of two different pharmacophores, each responsible for binding to a different target, into a single molecule. For example, if Target A is known to be inhibited by 2-aminothiazoles and Target B by compounds containing a substituted phenylacetamide, this scaffold already contains the basic elements for dual activity. Fine-tuning the substituents on both the thiazole and phenyl rings could optimize its affinity for both targets.
Pharmacophore Linking: A known ligand for a second target could be covalently attached to the this compound scaffold via a flexible or rigid linker. The key is to design the linker in such a way that both parts of the molecule can simultaneously bind to their respective targets.
By rationally designing modifications based on the known SAR for multiple targets, it is theoretically possible to evolve the specific this compound scaffold into a potent MTDL for treating complex multifactorial diseases.
Future Research Directions and Unexplored Avenues
Expansion of Target Space for Mechanistic Studies
Given the lack of specific research on N-(4-(tert-Butyl)thiazol-2-yl)-2-phenylacetamide, the initial and most critical step is to identify its biological targets. High-throughput screening (HTS) against a diverse panel of receptors, enzymes, and other cellular targets could reveal potential areas of activity. Based on the structures of related thiazole (B1198619) and phenylacetamide derivatives, promising target classes to investigate include, but are not limited to, protein kinases, nuclear receptors, and enzymes involved in metabolic pathways. Once initial "hits" are identified, further mechanistic studies will be essential to understand how the compound interacts with its target at a molecular level.
Integration of Advanced Biophysical Techniques
To complement mechanistic studies, a suite of advanced biophysical techniques should be employed to characterize the binding kinetics and thermodynamics of the compound with its identified target(s). Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide invaluable data on binding affinity, stoichiometry, and the conformational changes that occur upon binding. This information is crucial for understanding the structure-activity relationship (SAR) and for guiding future optimization of the compound.
Exploration of Novel Synthetic Methodologies (e.g., Flow Chemistry, Machine Learning-Assisted Synthesis)
The development of efficient and scalable synthetic routes is paramount for producing this compound and its analogs for extensive biological evaluation. Exploring novel synthetic methodologies could offer significant advantages over traditional batch synthesis.
Flow Chemistry: This technique allows for the continuous synthesis of compounds in a reactor system, often leading to higher yields, improved purity, and enhanced safety. The application of flow chemistry could streamline the production of a library of derivatives for SAR studies.
Machine Learning-Assisted Synthesis: By leveraging machine learning algorithms, it is possible to predict optimal reaction conditions and even design novel synthetic pathways. This data-driven approach could accelerate the discovery of more efficient and cost-effective methods for synthesizing the target compound.
Deeper Computational Modeling and AI-Driven Drug Design
Computational modeling and artificial intelligence (AI) are powerful tools in modern drug discovery. For this compound, these approaches can be used to:
Predict Biological Activity: In silico screening of the compound against virtual libraries of biological targets can help prioritize experimental studies.
Elucidate Binding Modes: Molecular docking and molecular dynamics simulations can provide detailed insights into how the compound interacts with its putative targets at the atomic level.
Guide Lead Optimization: AI-driven platforms can be used to design novel analogs with improved potency, selectivity, and pharmacokinetic properties based on the initial findings.
Investigation of Emerging Biological Pathways (in vitro)
Beyond established therapeutic targets, it is worthwhile to investigate the effects of this compound on emerging biological pathways that are implicated in disease. This could include pathways involved in cellular stress responses, autophagy, and immunomodulation. In vitro cell-based assays can be employed to assess the compound's impact on these pathways and uncover novel therapeutic opportunities.
Collaborative Research Opportunities and Data Sharing Paradigms
To accelerate the exploration of this compound, a collaborative research approach is highly encouraged. Sharing of synthetic protocols, biological data, and computational models through open-science platforms can foster a more efficient and comprehensive investigation of this compound. Establishing collaborations between synthetic chemists, biologists, and computational scientists will be key to unlocking its full potential.
Q & A
Basic Research Questions
Q. What are standard synthetic protocols for preparing N-(4-(tert-butyl)thiazol-2-yl)-2-phenylacetamide, and how are intermediates validated?
- Methodological Answer : The compound can be synthesized via a multi-step approach. For example:
- Step 1 : Synthesis of 4-(tert-butyl)thiazol-2-amine via cyclization of thiourea derivatives with α-haloketones under reflux in ethanol .
- Step 2 : Acetylation using 2-phenylacetyl chloride in anhydrous dichloromethane with triethylamine as a base.
- Validation : Intermediates are characterized by TLC (hexane:ethyl acetate, 9:1) and purified via column chromatography. Final products are confirmed by /-NMR and high-resolution mass spectrometry (HRMS) .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
- Methodological Answer :
- Primary Techniques : -NMR (to confirm aromatic protons and tert-butyl group at δ 1.3–1.5 ppm), -NMR (to identify carbonyl carbons at ~170 ppm), and IR (amide C=O stretch at ~1650 cm) .
- Discrepancy Resolution : If unexpected peaks arise (e.g., impurities), compare experimental data with computed spectra (DFT calculations) or re-purify via recrystallization (ethanol/water) .
Q. How is the purity of this compound assessed in preclinical studies?
- Methodological Answer :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; purity ≥95% is required for biological assays.
- Elemental Analysis : Acceptable C, H, N percentages must align with theoretical values within ±0.4% .
Advanced Research Questions
Q. What strategies optimize the reaction yield of this compound when scaling up synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd/C or CuI for coupling reactions; shows Pd catalysts improve heterocyclic bond formation.
- Solvent Optimization : Replace toluene with DMF for higher solubility of intermediates, achieving >80% yield .
- Kinetic Monitoring : Use in-situ FTIR to track reaction progress and adjust reflux times dynamically .
Q. How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity, and what SAR trends are observed?
- Methodological Answer :
- SAR Studies : Introduce electron-withdrawing groups (e.g., -Br, -CF) at the phenyl para-position to enhance antiproliferative activity (IC values ↓30–50% vs. unmodified analogs) .
- Data Validation : Compare docking scores (Autodock Vina) with experimental IC values to prioritize derivatives for synthesis .
Q. How are contradictory bioactivity results resolved between in vitro and in vivo models for this compound?
- Methodological Answer :
- Metabolic Stability Testing : Use liver microsomes to identify rapid oxidation of the thiazole ring, explaining reduced in vivo efficacy.
- Structural Mitigation : Introduce methyl groups at C5 of the thiazole to block metabolic hotspots, improving half-life (e.g., t ↑2.5× in murine models) .
Q. What computational methods predict the binding affinity of this compound to target proteins?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
